molecular formula C101H172N28O23S B13915494 Competence-stimulating peptide-2

Competence-stimulating peptide-2

Cat. No.: B13915494
M. Wt: 2178.7 g/mol
InChI Key: AQHPEKJLEFLYAT-IPQDWWCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Competence-stimulating peptide-2 is a quorum sensing signal peptide produced by Streptococcus pneumoniae. It plays a crucial role in bacterial communication, particularly in the regulation of genetic competence, biofilm formation, and virulence. This peptide is recognized by the receptor ComD2, with an EC50 value of 50.7 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

Competence-stimulating peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Competence-stimulating peptide-2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products

The major product of these reactions is the purified this compound, which can be further analyzed for purity and activity using techniques like mass spectrometry and HPLC .

Scientific Research Applications

Competence-stimulating peptide-2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Plays a key role in studying bacterial communication and quorum sensing mechanisms.

    Medicine: Investigated for its potential in developing new antimicrobial strategies by disrupting bacterial communication.

    Industry: Used in the development of biosensors and other biotechnological applications

Mechanism of Action

Competence-stimulating peptide-2 exerts its effects by binding to the ComD2 receptor on the surface of Streptococcus pneumoniae. This binding triggers a signaling cascade that activates the ComDE two-component system. The activated ComE then promotes the expression of early competence genes, leading to the development of genetic competence and other quorum sensing-regulated behaviors .

Comparison with Similar Compounds

Competence-stimulating peptide-2 is unique in its specificity for the ComD2 receptor. Similar compounds include:

This compound stands out due to its high specificity and potency in regulating genetic competence in Streptococcus pneumoniae.

Properties

Molecular Formula

C101H172N28O23S

Molecular Weight

2178.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C101H172N28O23S/c1-14-58(10)79(127-86(139)66(37-28-45-112-100(107)108)116-85(138)68(41-47-153-13)114-82(135)63(104)39-40-77(131)132)96(149)126-76(54-130)94(147)118-67(38-29-46-113-101(109)110)87(140)128-81(60(12)16-3)97(150)129-80(59(11)15-2)95(148)125-72(50-57(8)9)90(143)124-75(53-78(133)134)93(146)123-74(52-62-32-21-18-22-33-62)92(145)121-71(49-56(6)7)89(142)122-73(51-61-30-19-17-20-31-61)91(144)120-70(48-55(4)5)88(141)117-65(36-27-44-111-99(105)106)83(136)115-64(34-23-25-42-102)84(137)119-69(98(151)152)35-24-26-43-103/h17-22,30-33,55-60,63-76,79-81,130H,14-16,23-29,34-54,102-104H2,1-13H3,(H,114,135)(H,115,136)(H,116,138)(H,117,141)(H,118,147)(H,119,137)(H,120,144)(H,121,145)(H,122,142)(H,123,146)(H,124,143)(H,125,148)(H,126,149)(H,127,139)(H,128,140)(H,129,150)(H,131,132)(H,133,134)(H,151,152)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,79-,80-,81-/m0/s1

InChI Key

AQHPEKJLEFLYAT-IPQDWWCBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.